N-Phenethylacetamide

Overview

Description

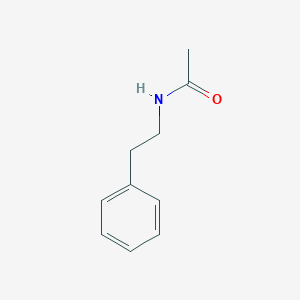

N-Phenethylacetamide: is an organic compound with the molecular formula C10H13NO. It is also known by other names such as this compound and N-acetylphenethylamine. This compound is characterized by the presence of an acetamide group attached to a phenylethyl moiety. It is a white to off-white crystalline solid with a melting point of 48-52°C and a boiling point of 154°C at 2 mmHg .

Mechanism of Action

Target of Action

N-Phenethylacetamide primarily targets the TGF-β/Smad pathway . This pathway plays a crucial role in the regulation of cell growth, differentiation, and development .

Mode of Action

This compound interacts with its targets by inhibiting the TGF-β/Smad pathway . This interaction results in the suppression of the metastasis of A549 cells, a type of human lung cancer cell .

Biochemical Pathways

The compound affects the TGF-β-induced epithelial–mesenchymal transition (EMT) . EMT is a process that differentiates epithelial cells into mesenchymal phenotype, characterized by the loss of polarity, cell–cell contact, and gain of mesenchymal markers . This compound dramatically downregulates mesenchymal phenotypic markers (N-cadherin, vimentin, and Snail) induced by TGF-β .

Pharmacokinetics

The compound’s molecular weight of 1632163 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary molecular effect of this compound’s action is the downregulation of mesenchymal phenotypic markers (N-cadherin, vimentin, and Snail) induced by TGF-β . This leads to the suppression of the metastasis of A549 cells .

Biochemical Analysis

Biochemical Properties

N-Phenethylacetamide has been shown to interact with various biomolecules, particularly in the context of biochemical reactions. For instance, it has been found to inhibit the TGF-β/Smad pathway, a critical signaling pathway involved in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. In particular, it has been found to suppress the metastasis of A549 human lung cancer cells by affecting TGF-β-induced epithelial–mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the TGF-β/Smad pathway. By inhibiting this pathway, this compound can suppress the metastasis of A549 cells

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting from Phenylacetone: One common method involves the reaction of phenylacetone with bromoacetic acid to form N-bromoacetyl-2-phenylethylamine.

Using Acetyltransferase: Another method utilizes an acetyltransferase enzyme from Mycobacterium smegmatis to catalyze the acetylation of 2-phenylethylamine with ethyl acetate in a buffer/ethyl acetate segmented liquid-liquid phase.

Industrial Production Methods: Industrial production often involves the use of acetyl chloride or acetic anhydride in an anhydrous environment to acetylate 2-phenylethylamine. This process is typically carried out at low temperatures and in the presence of a base to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of N-(2-phenylethyl)acetamide can lead to the formation of 2-phenylethylamine.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Products may include phenylacetic acid derivatives.

Reduction: The primary product is 2-phenylethylamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

N-Phenethylacetamide has been studied for its potential anti-cancer properties, particularly in inhibiting metastasis in lung cancer cells.

Case Study

A study demonstrated that treatment with this compound significantly downregulated mesenchymal markers such as N-cadherin and vimentin, which are associated with increased metastatic potential. The compound also inhibited the expression of matrix metalloproteinase-2 (MMP-2), further suggesting its role in reducing cancer cell invasiveness .

| Study | Cell Line | Effect | Significance |

|---|---|---|---|

| A549 | Downregulation of EMT markers | p = 0.0014 | |

| Various | Inhibition of TGF-β signaling | Suppressed metastasis |

Neuropharmacology

This compound has shown potential as an anticonvulsant agent.

Anticonvulsant Activity

Early research indicated that this compound exhibits anticonvulsant properties comparable to those of phenobarbital in rat models. This suggests its potential use in treating seizure disorders .

Antifungal Activity

The compound also demonstrates antifungal properties against specific fungal species.

Efficacy Against Fungi

This compound has been reported to inhibit the growth of Cladosporium cladosporioides and C. sphaerospermum, indicating its potential as an antifungal agent.

| Fungal Species | Inhibition Observed |

|---|---|

| Cladosporium cladosporioides | Yes |

| C. sphaerospermum | Yes |

Antidepressant-Like Effects

Recent studies have explored the antidepressant-like effects of this compound derivatives.

Mechanism

Research suggests that certain derivatives may interact with serotonergic and dopaminergic systems, indicating a potential mechanism for their antidepressant effects.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its applications further.

Synthetic Routes

Several synthetic methods have been developed to create derivatives with enhanced biological activity, including modifications that improve potency against specific targets such as M. tuberculosis and cancer cell lines .

Comparison with Similar Compounds

N-Phenethylacetamide: Similar in structure but may have different functional groups attached.

N-Acetylphenethylamine: Another name for N-(2-phenylethyl)acetamide.

Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a phenylethyl group and may exhibit different pharmacological properties.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a compound of significant interest in both research and industry .

Biological Activity

N-Phenethylacetamide (PEA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and cell signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is an amide derivative characterized by the presence of a phenethyl group attached to an acetamide moiety. Its molecular formula is CHNO, and it has a molecular weight of 165.22 g/mol. The compound exhibits a range of biological activities that are primarily linked to its ability to modulate various cellular processes.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to suppress TGF-β-induced EMT in A549 human lung carcinoma cells. This suppression is associated with the downregulation of mesenchymal markers such as N-cadherin, vimentin, and Snail, which are critical in cancer metastasis .

- Matrix Metalloproteinase Activity : Research indicates that this compound significantly reduces the activity of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in tumor invasion and metastasis. The compound inhibits MMP-2 expression by interfering with TGF-β-mediated signaling pathways .

- Cell Viability and Apoptosis : In various studies, PEA has demonstrated cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy. It has been observed to induce apoptosis in leukemia cells and enhance the lifespan of model organisms like Caenorhabditis elegans through SIR-2.1 induction .

Case Studies

Several studies have documented the effects of this compound on different cell lines:

- Lung Cancer Cells : In a study involving A549 cells, treatment with this compound resulted in a statistically significant reduction in EMT markers (p = 0.0014) and MMP-2 activity compared to untreated controls .

- Leukemia Cells : PEA was found to reverse doxorubicin resistance in P388 leukemia cells, indicating its potential as an adjunctive treatment in chemotherapy regimens .

Data Tables

The following table summarizes key findings from studies on this compound's biological activities:

Properties

IUPAC Name |

N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODKMHXGCGKTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236574 | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-95-2 | |

| Record name | N-(2-Phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-phenylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXY218SZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenethylacetamide?

A1: this compound has a molecular formula of C10H13NO and a molecular weight of 163.21 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this compound [, , , , , , ].

Q3: What analytical methods are used to quantify this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a primary method for quantifying this compound, particularly in complex matrices like wine [, ].

Q4: What is the biological activity of this compound?

A4: Studies suggest potential applications based on observed biological activities:

- Anticonvulsant Activity: Early research indicated that this compound exhibits anticonvulsant activity, with potency comparable to phenobarbital in a rat model of electroshock-induced seizures [].

- Antifungal Activity: this compound demonstrates antifungal activity against specific fungal species, including Cladosporium cladosporioides and C. sphaerospermum [].

- Antidepressant-like Effects: Recent studies highlight the potential antidepressant-like effects of this compound derivatives, particularly a dihydro isoquinoline analog, suggesting interactions with serotonin and dopamine systems in mice [].

- Inhibition of TGF-β-Induced EMT: this compound exhibited the ability to inhibit the TGF-β/Smad pathway, thereby suppressing the metastasis of A549 human lung cancer cells by interfering with TGF-β-induced epithelial–mesenchymal transition (EMT) [].

Q5: How does this compound exert its antidepressant-like effects?

A5: While further research is needed, studies in mice suggest that this compound derivatives, specifically a dihydro isoquinoline analog, may interact with both serotonergic and dopaminergic receptors, potentially contributing to their antidepressant-like effects [].

Q6: How is this compound synthesized?

A6: Several synthetic routes exist, including:

- Reaction with Phthalimide: A method utilizing phthalimide instead of aminoacetal has been explored for synthesizing Praziquantel, a medication for parasitic worm infections, with this compound as an intermediate [].

- Coupling of Aromatic Amides: this compound derivatives, including those with potential antidepressant-like activity, have been synthesized by coupling aromatic amides to 2-bromophenylacetyl chloride [].

Q7: What are the natural sources of this compound?

A7: this compound has been isolated from various natural sources, including:

- Marine Bacteria: It has been found in the culture broth of marine bacteria, such as Aquimarina sp. MC085 [], and as a product of marine Bacillus subtilis species [].

- Marine Fungi: this compound has also been identified in the fermentation broth of marine fungi like Y26-02 [].

- Endophytic Fungi: Several studies report its isolation from endophytic fungi residing in plants like Marchantia polymorpha [], Alchornea glandulosa [], Casearia sylvestris [], and traditional Chinese medicinal plants [].

- Mushrooms: It has been detected in the volatile profile of various fresh wild mushrooms, notably Boletus and Suillus species [].

Q8: Are there alternative compounds to this compound?

A8: While specific alternatives depend on the intended application, other compounds with overlapping activities might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.